Moderate Antagonist Activity at the Human Mineralocorticoid Receptor (MR) vs. Inactive Class Members
4-(5-Bromo-2-fluorobenzyl)morpholine (CAS 488799-67-3) demonstrates measurable antagonist activity at the human mineralocorticoid receptor (MR) with an IC50 of 6,310 nM, whereas many other benzyl morpholine derivatives exhibit no significant activity at this target [1]. This provides a differentiated profile within the chemical class.
| Evidence Dimension | Mineralocorticoid Receptor (MR) Antagonism |
|---|---|
| Target Compound Data | IC50 = 6,309.57 nM (6.3 µM) |
| Comparator Or Baseline | Typical Inactive Benzyl Morpholine Derivatives (Class-level Baseline) |
| Quantified Difference | Target compound shows measurable activity; many in-class compounds are inactive at this receptor. |
| Conditions | Antagonist activity at gal4-fused human mineralocorticoid receptor LBD expressed in UAS-MR-bla HEK293 cells assessed via luciferase reporter gene assay. |
Why This Matters
This specific, albeit moderate, activity at a clinically relevant nuclear receptor differentiates this compound from other benzyl morpholines that are inactive against MR, making it a valuable starting point for medicinal chemistry optimization in cardiovascular or renal disease programs.
- [1] TargetMine. (n.d.). Activity Report for CHEMBL4528177. View Source
